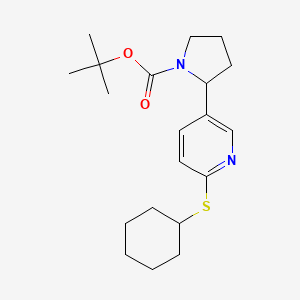

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate protecting group and a cyclohexylthio substituent at the 6-position of the pyridine ring. This structural motif is common in medicinal chemistry, where the tert-butyl group enhances solubility and stability, while the sulfur-containing cyclohexylthio moiety may influence electronic properties and binding interactions. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, given the prevalence of such methods in analogous pyridine derivatives (e.g., iodopyridine intermediates in and ) .

Properties

Molecular Formula |

C20H30N2O2S |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

tert-butyl 2-(6-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O2S/c1-20(2,3)24-19(23)22-13-7-10-17(22)15-11-12-18(21-14-15)25-16-8-5-4-6-9-16/h11-12,14,16-17H,4-10,13H2,1-3H3 |

InChI Key |

SWMUURYOBLOHMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)SC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions are mild and environment-friendly, making it suitable for industrial production. The product is characterized using spectroscopic methods such as NMR, HPLC, and GC to ensure its purity and structural integrity .

Chemical Reactions Analysis

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include di-isobutylaluminium hydride (DIBAL) for reduction and dicyclohexylcarbodiimide (DCC) for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyridine ring or the tert-butyl group.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it serves as a biochemical reagent for studying various biological processes . Its unique structure also makes it valuable in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This structural feature enhances the compound’s ability to bind to enantioselective proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Scaffold

The compound shares a pyrrolidine-1-carboxylate backbone linked to a pyridine ring with similar derivatives, such as:

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Replaces the cyclohexylthio group with an iodo-methoxypyridine system, altering steric and electronic profiles .

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (): Introduces fluoropyridine and benzyl groups, enhancing lipophilicity .

Substituent Effects

- Cyclohexylthio vs. Halogens : The cyclohexylthio group in the target compound provides steric bulk and moderate electron-withdrawing effects, contrasting with iodine (polarizable, heavy atom) or fluorine (electron-withdrawing, small size) in analogs .

- Protecting Groups : The tert-butyl carbamate is ubiquitous (e.g., ’s tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate), but analogs may use silyl ethers (tert-butyldimethylsilyloxy in ) for orthogonal protection .

Analytical Data

- LCMS/HPLC : Analogous compounds (e.g., Example 324 in ) show LCMS m/z 757 [M+H]⁺ and HPLC retention times (1.23 minutes), suggesting similar polarity and mass ranges for the target compound .

- NMR/HRMS : ’s (±)-trans-methyl derivatives reveal coupling constants (e.g., J = 6.8 Hz for pyrrolidine protons) and HRMS m/z 392 [M+H]⁺, highlighting structural confirmation methods applicable to the target compound .

Biological Activity

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexylthio group and a pyrrolidine carboxylate moiety. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyclohexylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

| Compound | Target | Activity |

|---|---|---|

| This compound | Bacterial strains | Potential antimicrobial |

| Similar pyridine derivatives | Staphylococcus aureus | Significant inhibition at 50 μM |

Cytotoxicity

In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa. The mechanism often involves the induction of apoptosis through mitochondrial pathways. While specific data for this compound is limited, its structural analogs suggest potential cytotoxic properties.

Case Studies

- Antimicrobial Screening : A study conducted on related pyridine compounds revealed that modifications in the side chains significantly influenced their antimicrobial potency. Compounds with bulky groups like cyclohexylthio demonstrated enhanced activity against resistant bacterial strains, suggesting that this compound may similarly exhibit potent effects.

- Cytotoxicity Assays : In a comparative analysis of various pyrrolidine compounds, those with similar substituents showed IC50 values ranging from 20 to 50 μM against HeLa cells. This indicates that this compound could potentially fall within this range, warranting further investigation.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : Similar compounds have been shown to activate caspases and disrupt mitochondrial membrane potential, triggering programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.